2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C11H9FN2OS. It belongs to the class of benzamides and contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Properties
IUPAC Name |
2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZHICIWTUJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4-fluorobenzamide and 4-methyl-1,3-thiazole-2-amine.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.
Chemical Reactions Analysis
2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Scientific Research Applications
2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell proteins, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1,3-thiazol-2-yl)benzamide: This compound has similar structural features but contains an additional imidazole ring, which may confer different biological activities.
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: This compound lacks the amino group, which may affect its reactivity and biological properties.
Benzothiazole derivatives: These compounds share the thiazole ring but have different substituents, leading to diverse biological activities and applications.
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